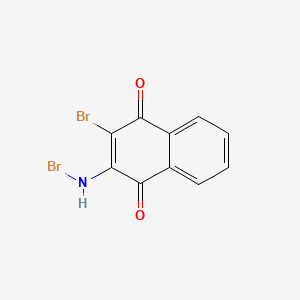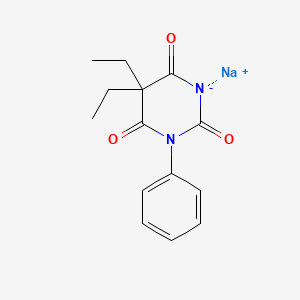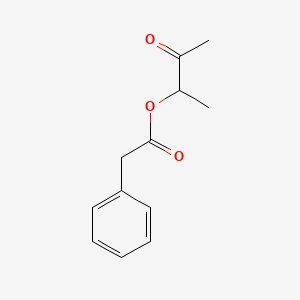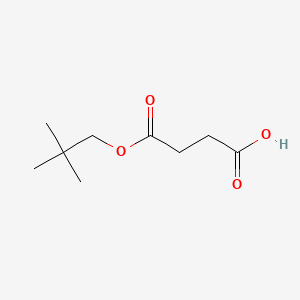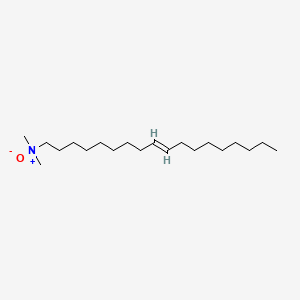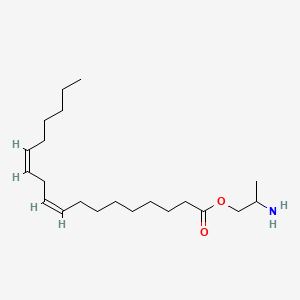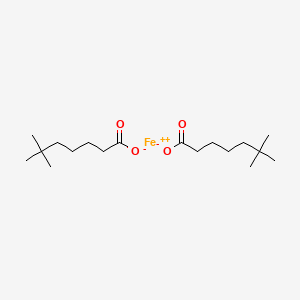![molecular formula C12H11Br2N5O2S B12650753 2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide CAS No. 68377-74-2](/img/structure/B12650753.png)
2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 317048 is a compound identified as a novel inhibitor of eukaryotic protein synthesis. It has been studied for its potential to inhibit the initiation of protein synthesis, making it a valuable tool in understanding gene function and the molecular mechanisms of translation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 317048 involves a series of chemical reactions that typically include the formation of key intermediates through various organic synthesis techniques. The exact synthetic route may vary, but it generally involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of NSC 317048 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
NSC 317048 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
NSC 317048 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of protein synthesis and the effects of translation inhibitors.
Biology: Helps in understanding the role of protein synthesis in cellular processes and gene expression.
Medicine: Potential therapeutic applications in treating diseases related to protein synthesis dysregulation, such as cancer.
Industry: Used in the development of new drugs and therapeutic agents targeting protein synthesis pathways.
作用機序
NSC 317048 exerts its effects by inhibiting the initiation of protein synthesis. It targets specific molecular pathways involved in the translation process, such as the cap-dependent initiation and internal ribosome entry site (IRES)-mediated initiation. By blocking these pathways, NSC 317048 prevents the assembly of the translation machinery, thereby inhibiting protein synthesis.
類似化合物との比較
Similar Compounds
Cycloheximide: Another inhibitor of protein synthesis that acts by interfering with the elongation phase of translation.
Puromycin: An antibiotic that causes premature chain termination during translation.
Anisomycin: Inhibits protein synthesis by binding to the ribosome and blocking peptide bond formation.
Uniqueness
NSC 317048 is unique in its ability to specifically inhibit the initiation phase of protein synthesis, whereas other inhibitors may target different stages of the translation process. This specificity makes NSC 317048 a valuable tool for studying the initiation mechanisms and developing targeted therapies.
特性
CAS番号 |
68377-74-2 |
|---|---|
分子式 |
C12H11Br2N5O2S |
分子量 |
449.12 g/mol |
IUPAC名 |
[[2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C12H11Br2N5O2S/c1-5-16-10-7(2-6(13)3-8(10)14)11(21)19(5)4-9(20)17-18-12(15)22/h2-3H,4H2,1H3,(H,17,20)(H3,15,18,22) |
InChIキー |
ZDOOIAUSKWQYDC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CC(=O)NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




